molecular formula C13H7BrCl2N2O3 B5129330 N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide

N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide

Cat. No. B5129330
M. Wt: 390.0 g/mol
InChI Key: FRHNFDHOMZOKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide (BNPB) is a chemical compound that has been widely used in scientific research due to its unique properties. BNPB is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.

Mechanism of Action

N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide inhibits cGAS by binding to its catalytic domain and preventing the formation of cyclic GMP-AMP (cGAMP), which is the product of cGAS activity. cGAMP acts as a second messenger that activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons. Inhibition of cGAS by N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide therefore reduces the production of cGAMP and subsequently type I interferons.
Biochemical and Physiological Effects
In addition to its inhibitory effect on cGAS, N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been shown to have other biochemical and physiological effects. N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been reported to inhibit the activity of other enzymes such as protein kinase A and protein kinase C. N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide in lab experiments is its specificity for cGAS inhibition. N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been shown to have minimal off-target effects and therefore can be used to study the specific role of cGAS in various disease models. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide in scientific research. One potential application is the use of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide as a therapeutic agent for diseases that are associated with aberrant cGAS activity, such as autoimmune diseases and certain types of cancer. Another future direction is the development of more potent and selective cGAS inhibitors based on the structure of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide. These inhibitors could be used to further elucidate the role of cGAS in various disease models and potentially lead to the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-bromo-4-nitroaniline to form N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been used in various scientific research studies due to its potent inhibitory effect on cGAS. cGAS is an enzyme that plays a crucial role in the innate immune response by detecting cytosolic DNA and initiating the production of type I interferons. Inhibition of cGAS by N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been shown to reduce the production of type I interferons and modulate the immune response in various disease models.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2N2O3/c14-10-6-8(18(20)21)2-4-12(10)17-13(19)9-3-1-7(15)5-11(9)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNFDHOMZOKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide

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